N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This, in turn, affects the function of various biological processes.
Biochemical and Physiological Effects:
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have an effect on the central nervous system, including the modulation of dopamine and serotonin levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine in lab experiments include its high yield, ease of synthesis, and unique properties. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
The future directions for N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent, and the study of its effects on various biological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is a unique chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its effects on various biological processes.
Synthesemethoden
The synthesis of N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine involves the reaction between benzylamine and 1,2-diphenyl-2-(phenylsulfanyl)ethanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine has various applications in scientific research. It is commonly used in the synthesis of other chemical compounds due to its unique properties. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the structure and function of biological molecules.
Eigenschaften
Produktname |
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine |
---|---|
Molekularformel |
C27H25NS |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N-benzyl-1,2-diphenyl-2-phenylsulfanylethanamine |
InChI |
InChI=1S/C27H25NS/c1-5-13-22(14-6-1)21-28-26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)29-25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
InChI-Schlüssel |
KIBCXFHHZDMDON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.